3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the pyridine and pyridin-4-yloxy groups. Common synthetic methods for piperidine derivatives include cycloadditions, reductive amination, nucleophilic substitutions, radical cyclization, and reduction of pyridines . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions can introduce new functional groups into the compound, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- Piperidine-3-carboxamide
- 2-amino-4-(1-piperidine)pyridine derivatives
- 5-(methoxycarbonyl)piperidine-2-carboxylic acid
Uniqueness
What sets 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(13-3-1-10-19(21)11-13)18-9-2-4-15(12-18)22-14-5-7-17-8-6-14/h1,3,5-8,10-11,15H,2,4,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMKVLJGMJRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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